Dexamethasone β-D-Glucuronide Sodium Salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

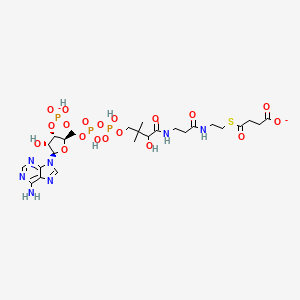

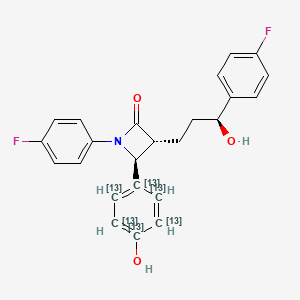

Dexamethasone β-D-Glucuronide Sodium Salt is a synthetic glucocorticoid derivative, primarily used in scientific research. It is a prodrug of dexamethasone, designed to be enzymatically cleaved in specific tissues, releasing the active drug, dexamethasone . This compound has gained significant recognition in various fields, including glycobiology, due to its diverse biochemical and physiological effects .

Mécanisme D'action

Target of Action

Dexamethasone β-D-Glucuronide Sodium Salt (DBGSS) primarily targets the glucocorticoid receptor . This receptor is a type of nuclear receptor that is activated by binding to glucocorticoid hormones, which are a class of corticosteroids . DBGSS also exhibits affinity for other steroid hormone receptors, including the mineralocorticoid receptor, androgen receptor, and progesterone receptor .

Mode of Action

DBGSS acts as a glucocorticoid receptor agonist . It binds to and activates the glucocorticoid receptor, initiating downstream signaling pathways . The activation of these pathways results in a wide range of physiological effects .

Biochemical Pathways

The activation of the glucocorticoid receptor by DBGSS affects several biochemical pathways. These include the inhibition of pro-inflammatory cytokine production, such as tumor necrosis factor and interleukin-6 . Furthermore, DBGSS demonstrates inhibitory properties against nuclear factor kappa B, a transcription factor involved in inflammation . Moreover, DBGSS has been shown to impede the production of nitric oxide and cyclooxygenase-2 induced by lipopolysaccharide .

Pharmacokinetics

It’s known that dexamethasone, from which dbgss is derived, is 6-hydroxylated by cyp3a4 to 6α- and 6β-hydroxydexamethasone . Dexamethasone is reversibly metabolized to 11-dehydrodexamethasone by corticosteroid 11-beta-dehydrogenase isozyme 2 and can also be converted back to dexamethasone by Corticosteroid 11-beta-dehydrogenase isozyme 1 . These metabolic processes may influence the ADME properties of DBGSS.

Result of Action

The result of DBGSS’s action at the molecular and cellular level is the inhibition of pro-inflammatory cytokine production . This leads to a reduction in inflammation and associated symptoms .

Analyse Biochimique

Biochemical Properties

Dexamethasone β-D-Glucuronide Sodium Salt acts as a glucocorticoid receptor agonist . It binds to and activates the glucocorticoid receptor, initiating downstream signaling pathways that manifest in a wide range of physiological effects . Additionally, DBGSS exhibits affinity for other steroid hormone receptors, including the mineralocorticoid receptor, androgen receptor, and progesterone receptor .

Cellular Effects

This compound has diverse biochemical and physiological effects on cells. It inhibits the production of pro-inflammatory cytokines, such as tumor necrosis factor and interleukin-6 . Furthermore, it demonstrates inhibitory properties against nuclear factor kappa B, a transcription factor involved in inflammation .

Molecular Mechanism

The molecular mechanism of this compound involves binding to and activating the glucocorticoid receptor . This initiates downstream signaling pathways that result in a wide range of physiological effects . Moreover, DBGSS has been shown to impede the production of nitric oxide and cyclooxygenase-2 induced by lipopolysaccharide .

Méthodes De Préparation

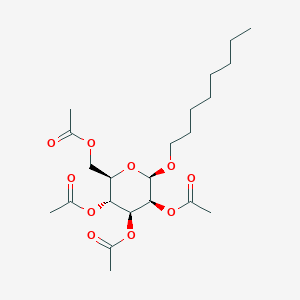

Synthetic Routes and Reaction Conditions: The synthesis of Dexamethasone β-D-Glucuronide Sodium Salt involves the glucuronidation of dexamethasone. This process typically requires the use of glucuronic acid derivatives and specific catalysts under controlled conditions to ensure the formation of the β-D-glucuronide linkage .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure high purity and consistency of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: Dexamethasone β-D-Glucuronide Sodium Salt undergoes various chemical reactions, including hydrolysis, oxidation, and reduction.

Common Reagents and Conditions:

Hydrolysis: Enzymatic hydrolysis using β-glucuronidase to release dexamethasone.

Oxidation: Oxidizing agents such as hydrogen peroxide can be used under controlled conditions.

Reduction: Reducing agents like sodium borohydride can be employed for specific transformations.

Major Products: The primary product of hydrolysis is dexamethasone, which retains its pharmacological activity .

Applications De Recherche Scientifique

Dexamethasone β-D-Glucuronide Sodium Salt is widely used in scientific research due to its ability to act as a prodrug for dexamethasone. Its applications include:

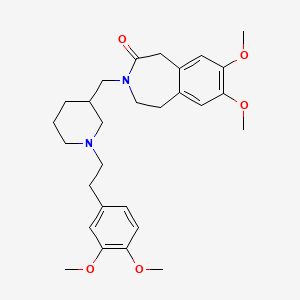

Comparaison Avec Des Composés Similaires

- Prednisolone β-D-Glucuronide Sodium Salt

- Hydrocortisone β-D-Glucuronide Sodium Salt

- Betamethasone β-D-Glucuronide Sodium Salt

Comparison: Dexamethasone β-D-Glucuronide Sodium Salt is unique due to its high potency and specific enzymatic cleavage mechanism, which allows for targeted drug delivery. Compared to similar compounds, it exhibits a more prolonged anti-inflammatory effect and higher receptor affinity .

Propriétés

Numéro CAS |

105088-08-2 |

|---|---|

Formule moléculaire |

C₂₈H₃₆FNaO₁₁ |

Poids moléculaire |

590.57 |

Synonymes |

(11β,16α)-9-fluoro-11,17-dihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-yl β-D-Glucopyranosiduronic Acid Sodium Salt; |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(R)-[1-(S)-(3,5-Bis(trifluoromethyl)phenyl)ethoxy]-3-(S)-fluorophenylmorpholine](/img/structure/B1140602.png)